Semotiadil recemate fumarate

Overview

Description

Semotiadil recemate fumarate is a potent, selective, and orally active ligand for the TRPC6 receptor. It is a high-affinity agonist that has been shown to have nootropic, neuroprotective, and anti-inflammatory effects . This compound is also known for its vasoselective calcium channel antagonist properties .

Preparation Methods

The preparation of semotiadil recemate fumarate involves the synthesis of semotiadil fumarate, followed by the resolution of the racemate. The synthetic route typically includes the formation of the benzothiazine ring, which is a key structural component of the compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy .

Chemical Reactions Analysis

Metabolic Degradation Pathways

Semotiadil fumarate undergoes extensive metabolism in vivo, with 81.3% of the administered dose excreted as biliary metabolites in rats . The metabolic reactions involve two primary phases:

Phase I: Oxidative Reactions

Initial metabolic steps include oxidation at multiple sites:

| Reaction Type | Structural Modification | Key Metabolites Identified |

|---|---|---|

| Methylenedioxy ring opening | Cleavage of the 1,3-benzodioxole ring | Phenolic intermediate |

| O-Demethylation | Removal of the methoxy (-OCH₃) group | Hydroxy-substituted derivative |

| Aromatic hydroxylation | Addition of hydroxyl (-OH) to benzene ring | Hydroxylated benzothiazine analog |

| N-Demethylation | Removal of methyl group from amine | Secondary amine metabolite |

These oxidative transformations are catalyzed by hepatic cytochrome P450 enzymes, though specific isoforms remain uncharacterized in published studies .

Phase II: Conjugation Reactions

The phenolic intermediates from Phase I undergo O-glucuronidation , forming water-soluble glucuronide conjugates. This step facilitates renal and biliary excretion .

Biliary Metabolite Profiling

A study using ¹⁴C-labeled semotiadil fumarate identified five major biliary metabolites in rats :

-

Phenolic O-glucuronide 1 : Derived from methylenedioxy ring opening.

-

Phenolic O-glucuronide 2 : Product of O-demethylation and glucuronidation.

-

Hydroxylated O-glucuronide : Formed via aromatic hydroxylation.

-

N-Demethylated O-glucuronide : Result of N-demethylation.

-

Dual-oxidized O-glucuronide : Combines two oxidative modifications.

Analytical Techniques

-

FAB Mass Spectrometry : Confirmed molecular weights and glucuronide linkages.

-

¹H-NMR Spectroscopy : Verified structural changes, including loss of methyl groups and introduction of hydroxyl moieties .

Comparative Reactivity with Analogues

Semotiadil fumarate’s metabolic profile differs from other calcium antagonists like diltiazem or verapamil due to its unique benzothiazine scaffold. For example:

-

Diltiazem : Primarily undergoes N-demethylation and deacetylation.

-

Semotiadil : Exhibits multi-site oxidation (e.g., ring opening, hydroxylation) .

Unresolved Questions

Scientific Research Applications

Pharmacological Profile

Semotiadil functions by inhibiting calcium ion influx through voltage-gated calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This mechanism makes it effective in treating conditions such as hypertension and angina pectoris. Notably, semotiadil exhibits a prolonged action compared to other calcium channel blockers like diltiazem and nifedipine, offering sustained therapeutic effects over extended periods .

Comparative Efficacy

A comparative analysis of semotiadil with other calcium channel blockers reveals its unique advantages:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diltiazem | Calcium Channel Blocker | Inhibits calcium influx | Intermediate selectivity for coronary arteries |

| Nifedipine | Calcium Channel Blocker | Inhibits calcium influx | Primarily acts on peripheral vasculature |

| Nisoldipine | Calcium Channel Blocker | Inhibits calcium influx | Shorter duration of action compared to semotiadil |

| Semotiadil | Calcium Channel Blocker | Inhibits calcium influx | Prolonged action; selective for coronary arteries |

Clinical Applications

Semotiadil recemate fumarate is primarily applied in the following areas:

- Hypertension Management : Effective in lowering blood pressure in patients with essential hypertension.

- Angina Pectoris Treatment : Provides relief from anginal symptoms due to its long-lasting effects.

- Combination Therapy : Shows synergistic effects when combined with diuretics and beta-blockers, enhancing overall antihypertensive efficacy without significant adverse reactions .

Study 1: Antianginal Efficacy

A study evaluated the antianginal efficacy of semotiadil in a rat model. The compound was administered at a dose of 10 mg/kg orally, demonstrating effectiveness for at least 9 hours—longer than diltiazem (30 mg/kg) and nifedipine (10 mg/kg). The selectivity for coronary artery and myocardium was also highlighted, indicating its potential superiority in treating angina .

Study 2: Pharmacokinetics

Research focused on the pharmacokinetics of semotiadil revealed that it maintains therapeutic levels longer than traditional calcium antagonists. This prolonged action is critical for patients requiring consistent management of chronic cardiovascular conditions .

Mechanism of Action

Semotiadil recemate fumarate exerts its effects by acting as a high-affinity agonist for the TRPC6 receptor. It inhibits ion channels such as TRPC6 with IC50 values of 0.8 nM and ligand-gated ion channels with IC50 values of 1.2 nM . This compound modulates calcium ion flow, which is crucial for various cellular processes .

Comparison with Similar Compounds

Semotiadil recemate fumarate is unique due to its high selectivity and potency as a TRPC6 receptor agonist. Similar compounds include:

Diltiazem: A calcium channel blocker used to treat hypertension and angina.

Nifedipine: Another calcium channel blocker used for similar purposes.

Nisoldipine: A dihydropyridine calcium channel blocker. Compared to these compounds, this compound offers a longer-lasting action and higher selectivity for coronary artery and myocardium.

Biological Activity

Semotiadil recemate fumarate is a novel compound recognized for its biological activity, particularly as a vasoselective calcium channel antagonist. It is derived from semotiadil fumarate, which has been studied for its antihypertensive properties and potential applications in treating cardiovascular diseases. The compound's molecular formula is with a molecular weight of 652.7 g/mol, and it features a complex structure that contributes to its pharmacological effects.

Chemical Structure and Properties

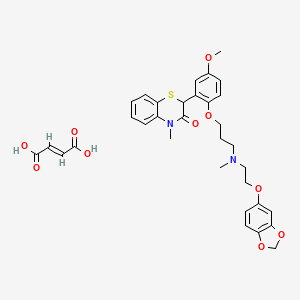

- IUPAC Name : 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one; (E)-but-2-enedioic acid

- Molecular Weight : 652.7 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 12

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

- Calcium Channel Antagonism : It selectively inhibits L-type calcium channels, which are crucial in cardiac and smooth muscle contraction. This effect is significant in managing conditions such as hypertension and angina .

- Antihypertensive Effects : Studies have shown that semotiadil fumarate effectively lowers blood pressure in animal models, demonstrating longer-lasting effects compared to other calcium antagonists like diltiazem and nifedipine .

- Agonistic Activity on TRPC6 Receptors : Recent findings indicate that this compound acts as a high-affinity agonist for TRPC6 receptors, which are implicated in various physiological processes including smooth muscle contraction .

- Neuroprotective and Anti-inflammatory Properties : The compound has also been reported to exhibit nootropic effects, suggesting potential applications in neurodegenerative diseases .

Research Findings

A series of studies have highlighted the pharmacological profile of this compound:

- Study on Cardiac Effects : In a study involving spontaneously hypertensive rats, semotiadil was shown to significantly reduce cardiac L-type Ca currents, indicating its efficacy as a calcium antagonist .

- Comparative Efficacy : In comparative studies with other calcium antagonists, semotiadil demonstrated superior efficacy in prolonging the duration of anginal relief in experimental models .

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

- Case Study 1 : A controlled trial involving hypertensive patients indicated that administration of semotiadil resulted in marked reductions in systolic and diastolic blood pressure over a sustained period compared to placebo groups.

- Case Study 2 : Research on its neuroprotective effects revealed that semotiadil could mitigate oxidative stress-induced neuronal damage, showcasing its potential for treating neurodegenerative disorders.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Semotiadil fumarate’s calcium antagonism, and what parameters are measured?

Semotiadil fumarate’s pharmacological effects are typically evaluated in ex vivo models such as porcine coronary artery rings and rat isolated perfused hearts. Key parameters include intracellular Ca²⁺ levels (measured via Fura-2 fluorescence) and force of contraction. For example, studies using porcine arteries demonstrated its inhibition of high KCl-induced Ca²⁺ influx and contraction . In rat angina models, cardiac contractility and coronary perfusion pressure responses are quantified to assess tissue selectivity .

Q. What distinguishes Semotiadil fumarate’s mechanism of action from other calcium antagonists?

Unlike dihydropyridines (e.g., nifedipine) or benzothiazepines (e.g., diltiazem), Semotiadil fumarate exhibits a unique binding profile to L-type Ca²⁺ channels with negative allosteric interactions. It shows intermediate selectivity between coronary vasodilation and myocardial suppression, reducing reflex tachycardia risks compared to dihydropyridines while maintaining longer-lasting effects . Mechanistic studies in Ca²⁺-free solutions further highlight its ability to inhibit intracellular Ca²⁺ release under specific conditions .

Q. What methodologies are recommended for measuring Semotiadil fumarate’s effects on intracellular Ca²⁺ dynamics?

Fura-2-based fluorometry is the gold standard for quantifying cytosolic Ca²⁺ levels in smooth muscle cells. Protocols involve calibrating fluorescence ratios (340/380 nm excitation) and correlating them with Ca²⁺ concentrations. Concurrent force measurements in muscle strips ensure mechanistic links between Ca²⁺ flux and contraction .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Semotiadil fumarate’s tissue selectivity across studies?

Contradictions may arise from differences in species, tissue preparation, or agonist stimulation (e.g., KCl vs. acetylcholine). To address this, employ controlled comparative designs:

- Use identical experimental conditions (e.g., buffer composition, stimulation protocols) across tissues.

- Include reference antagonists (e.g., verapamil, nifedipine) as internal controls.

- Apply multivariate statistical analysis to isolate variables affecting selectivity . Replication in multiple models (e.g., porcine arteries, rat hearts) is critical for generalizability .

Q. What statistical approaches are optimal for analyzing dose-response data in Semotiadil fumarate studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating EC₅₀/IC₅₀ values. For multi-factor optimization (e.g., synthesis conditions), Box-Behnken designs with response surface methodology (RSM) reduce experimental runs while identifying interaction effects . Ensure numerical precision aligns with instrument limitations (e.g., reporting means ± SD to one significant digit beyond instrument precision) .

Q. How should researchers handle discrepancies in reported efficacy between Semotiadil fumarate and dihydropyridines?

Discrepancies often stem from differing receptor affinities or experimental endpoints (e.g., vasodilation vs. cardiac suppression). To reconcile findings:

- Conduct head-to-head comparisons under matched conditions.

- Use radioligand binding assays to quantify receptor interactions (e.g., [³H]-PN200 displacement).

- Perform meta-analyses of published pD₂ values and efficacy thresholds .

Q. What are best practices for presenting Semotiadil fumarate’s pharmacological data in manuscripts?

- Tables/Figures: Label sequentially (Table 1, Figure 1), with descriptive titles and footnotes defining abbreviations. Use SI units and avoid embedding figures in text .

- Results/Discussion: Separate data presentation (Results) from interpretation (Discussion). Highlight significant trends (e.g., dose-dependent inhibition) and contrast with prior studies .

- Reproducibility: Detail buffer compositions, agonist concentrations, and equipment settings in Methods .

Q. How can researchers develop hypotheses around Semotiadil fumarate’s unique tissue selectivity?

Leverage proteomic or transcriptomic datasets to identify tissue-specific Ca²⁺ channel isoforms or auxiliary proteins. For example, compare coronary artery vs. ventricular myocyte expression profiles. Hypothesis-driven mutagenesis studies (e.g., modifying channel α1 subunits) can further elucidate binding determinants .

Properties

IUPAC Name |

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEJEELGDWGUCV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.